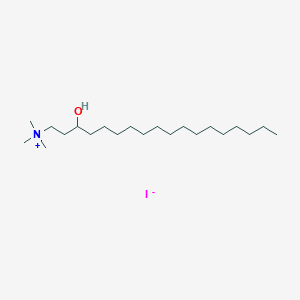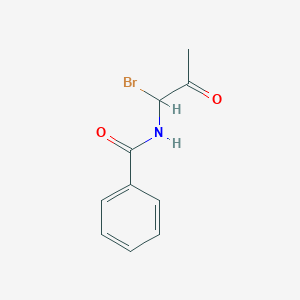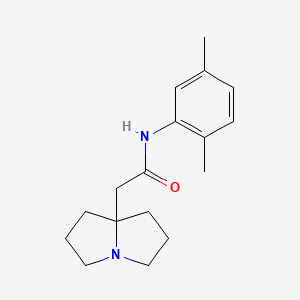![molecular formula C20H33N3O3S B14394886 (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide CAS No. 88187-89-7](/img/structure/B14394886.png)
(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a hexyl chain, and an iminoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This is followed by the reaction with hexylamine to form the benzenesulfonyl hexylamide. The final step involves the condensation of the benzenesulfonyl hexylamide with hexyl isocyanide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The hexyl chains can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted hexyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with active sites of enzymes, inhibiting their activity. The iminoacetamide moiety can form hydrogen bonds with target proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-[(Benzenesulfonyl)amino]-N-octyl-2-(octylimino)acetamide: Similar structure but with longer alkyl chains.
(2E)-2-[(Benzenesulfonyl)amino]-N-butyl-2-(butylimino)acetamide: Similar structure but with shorter alkyl chains.
(2E)-2-[(Benzenesulfonyl)amino]-N-ethyl-2-(ethylimino)acetamide: Similar structure but with even shorter alkyl chains.
Uniqueness
The uniqueness of (2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide lies in its specific combination of functional groups and alkyl chain length, which confer distinct chemical and biological properties. Its balanced hydrophobic and hydrophilic regions make it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88187-89-7 |
|---|---|
Molekularformel |
C20H33N3O3S |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
2-(benzenesulfonamido)-N-hexyl-2-hexyliminoacetamide |
InChI |
InChI=1S/C20H33N3O3S/c1-3-5-7-12-16-21-19(20(24)22-17-13-8-6-4-2)23-27(25,26)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
KPCRPYNRNMPPTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C(=NCCCCCC)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
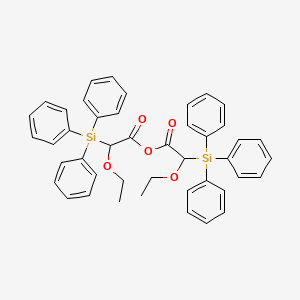
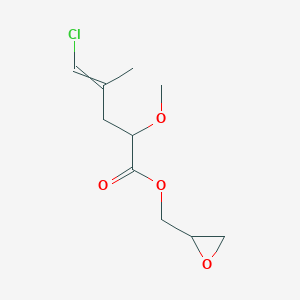

![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)

![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
